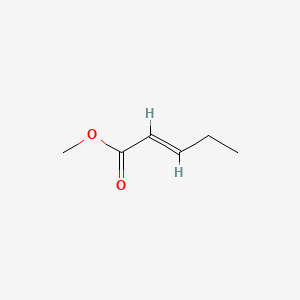

Methyl 2-pentenoate

Description

The exact mass of the compound this compound is 114.068079557 g/mol and the complexity rating of the compound is 94.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-pent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAHGFJTIVZLFB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-59-7, 15790-88-2 | |

| Record name | 2-Pentenoic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15790-88-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Spectra of Methyl 2-Pentenoate

This technical guide provides a comprehensive overview of the chemical and spectral properties of methyl 2-pentenoate, tailored for researchers, scientists, and professionals in drug development. This document summarizes key physicochemical characteristics and detailed spectral data for both the (E) and (Z) isomers of the molecule.

Chemical Properties

This compound is an unsaturated ester with the molecular formula C₆H₁₀O₂.[1][2][3] It exists as two geometric isomers: (E)-methyl 2-pentenoate (trans) and (Z)-methyl 2-pentenoate (cis). The majority of commercially available and studied forms of this compound are the (E)-isomer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [1][2][3][4] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [3][4][5] |

| Boiling Point | 81-82 °C (at 45 mmHg) | [2][5] |

| Density | Approximately 0.915 g/cm³ (predicted) | [2] |

| Refractive Index | 1.4300 to 1.4320 (at 20°C, 589 nm) | [4][5] |

| CAS Number | 15790-88-2 ((E)-isomer) | [1][3][4][5] |

| 818-59-7 (isomer unspecified) | [1][2] | |

| 58625-96-0 (isomer unspecified) | [3][6] |

Spectral Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the protons in its structure. The chemical shifts and coupling constants differ between the (E) and (Z) isomers.

Table 2: ¹H NMR Spectral Data for Methyl (E)-2-Pentenoate

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| OCH₃ | ~3.67 | s | - |

| =CH-CO | ~5.79 | dt | ~15.6 Hz, ~1.5 Hz |

| =CH-CH₂ | ~6.93 | dt | ~15.6 Hz, ~6.9 Hz |

| CH₂ | ~2.20 | m | - |

| CH₃ | ~1.06 | t | ~7.5 Hz |

Note: Data is compiled from typical values for similar structures and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum distinguishes the unique carbon environments within the this compound molecule.

Table 3: ¹³C NMR Spectral Data for Methyl (E)-2-Pentenoate

| Assignment | Chemical Shift (ppm) |

| C=O | ~166.8 |

| =CH-CO | ~121.5 |

| =CH-CH₂ | ~148.9 |

| OCH₃ | ~51.2 |

| CH₂ | ~25.5 |

| CH₃ | ~12.2 |

Note: Data is compiled from typical values for similar structures and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~2960-2850 | C-H stretch (alkane)[7] |

| ~1725 | C=O stretch (ester)[7] |

| ~1655 | C=C stretch (alkene)[7] |

| ~1200-1100 | C-O stretch (ester) |

| ~980 | =C-H bend (trans alkene) |

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions.

Table 5: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 114 | [M]⁺ (Molecular Ion) |

| 83 | [M - OCH₃]⁺ |

| 85 | [M - C₂H₅]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Note: Fragmentation patterns can be complex and may include rearrangement products.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A solution of this compound is prepared by dissolving approximately 5-25 mg of the compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[8][9] The solution is then transferred to a 5 mm NMR tube to a depth of about 4-5 cm.[8]

-

Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the experiment is typically run at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is common.[10] The magnetic field is locked onto the deuterium (B1214612) signal of the solvent and shimmed to achieve homogeneity.[8] Standard pulse sequences are used for both ¹H and ¹³C data acquisition.[11]

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a neat spectrum is typically obtained.[1] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][12]

-

Data Acquisition : The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is first recorded.[13] Then, the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.[14]

-

Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum to remove interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

-

Sample Introduction : A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization : Electron Impact (EI) is a common ionization method for this type of molecule.[5][15][16] The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][15][16]

-

Mass Analysis and Detection : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[15] The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. homework.study.com [homework.study.com]

- 3. sc.edu [sc.edu]

- 4. edu.rsc.org [edu.rsc.org]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. Calculation of Electron Ionization Mass Spectra with Semiempirical GFNn-xTB Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. ursinus.edu [ursinus.edu]

- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Methyl 2-Pentenoate

This technical guide provides a comprehensive overview of methyl 2-pentenoate, including its chemical identifiers, physicochemical properties, and detailed synthesis protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers

This compound is an organic compound, specifically an unsaturated ester. It exists as two geometric isomers, (E)- and (Z)- (or trans- and cis-). The identifiers for these compounds can sometimes be inconsistent across different databases. The following tables summarize the key identifiers for this compound and its isomers.

Table 1: CAS Numbers and Identifiers for this compound

| Identifier Type | (E)-Methyl 2-pentenoate | (Z)-Methyl 2-pentenoate | General/Unspecified |

| CAS Number | 15790-88-2[1][2][3], 818-59-7[4][5][6][7] | Not explicitly found | 58625-96-0[8][9][10] |

| IUPAC Name | methyl (E)-pent-2-enoate[4][7] | methyl (Z)-pent-2-enoate | This compound[8][9] |

| Synonyms | Methyl trans-2-pentenoate[2][4], (E)-methyl pent-2-enoate[4] | Methyl cis-2-pentenoate | Methyl 3-ethylacrylate[4][9], 1-(Methoxycarbonyl)but-1-ene[4][9] |

| Molecular Formula | C6H10O2[1][2][3][9] | C6H10O2 | C6H10O2[8][9] |

| InChIKey | MBAHGFJTIVZLFB-SNAWJCMRSA-N[3][4] | Not explicitly found | Not explicitly found |

| SMILES | CC/C=C/C(=O)OC[4] | Not explicitly found | Not explicitly found |

Note: The CAS number 58625-96-0 is sometimes ambiguously assigned. Some sources also incorrectly associate it with ethyl (E)-2-methylpent-2-enoate[8][11].

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 114.14 g/mol | [8][9] |

| Density | 0.9113 g/cm³ (estimate) | [1] |

| Boiling Point | 81-82 °C at 45 mmHg | [1] |

| Refractive Index | 1.430 - 1.432 at 20°C | [1][3] |

| Appearance | Colorless to pale yellow liquid | [8] |

Experimental Protocols

A common method for the synthesis of this compound is through the Fischer esterification of 2-pentenoic acid with methanol (B129727) in the presence of an acid catalyst. Below is a detailed protocol for this synthesis.

Synthesis of this compound via Fischer Esterification

Materials:

-

2-pentenoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2-pentenoic acid in an excess of anhydrous methanol (typically 3-5 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as carbon dioxide gas will be evolved.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Synthesis Workflow

The following diagram illustrates the synthesis pathway for this compound from n-propanal, which is a common starting material for the precursor, 2-pentenoic acid.

Caption: Synthesis workflow for this compound.

References

- 1. Buy this compound (EVT-337200) | 818-59-7 [evitachem.com]

- 2. CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid - Google Patents [patents.google.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-Methyl-2-pentenoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. ETHYL 2-METHYLPENTANOATE synthesis - chemicalbook [chemicalbook.com]

- 7. CN103539655A - Synthesis method of 2-methyl-2-pentenoic acid - Google Patents [patents.google.com]

- 8. METHYL 2-METHYLPENTANOATE(2177-77-7) 1H NMR spectrum [chemicalbook.com]

- 9. This compound | C6H10O2 | CID 5364718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to Methyl 2-Pentenoate: Molecular Structure, Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-pentenoate, a volatile organic compound with the chemical formula C₆H₁₀O₂, is an unsaturated ester recognized for its characteristic fruity aroma. Beyond its application in the flavor and fragrance industry, emerging research into the biological activities of its parent carboxylic acid, 2-pentenoic acid, suggests potential roles in immunomodulation and cell signaling, making it a molecule of interest for further investigation in drug development. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance based on current scientific literature.

Molecular Structure and Formula

This compound is a methyl ester of 2-pentenoic acid. Its structure is characterized by a five-carbon chain with a double bond between the second and third carbon atoms (C2 and C3) and a methyl ester group at the C1 position. The presence of the C=C double bond gives rise to cis (Z) and trans (E) geometric isomers. The trans isomer is generally the more stable and common form.

Table 1: Molecular Identifiers and Representations

| Identifier | Value |

| Molecular Formula | C₆H₁₀O₂[1] |

| Molecular Weight | 114.14 g/mol [1] |

| IUPAC Name (trans isomer) | methyl (2E)-pent-2-enoate[1] |

| CAS Number (trans isomer) | 15790-88-2[1] |

| SMILES (trans isomer) | CC/C=C/C(=O)OC[1] |

| InChI (trans isomer) | InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+[1] |

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature. A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Clear colorless liquid[2][3] |

| Boiling Point | 81-82 °C (at 45 mmHg)[2] |

| Refractive Index | 1.430-1.432[2] |

| Storage Condition | Freezer (-20°C)[2][3] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from 2-pentenoic acid and methanol (B129727) using an acid catalyst.

Materials:

-

2-Pentenoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Heating mantle

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-pentenoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Characterization Methods

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (D1): 1.0 s

-

Acquisition Time (AQ): 4.0 s

-

Spectral Width (SW): 20 ppm

¹³C NMR Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): 1.0 s

-

Spectral Width (SW): 240 ppm

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Instrumentation: GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium

-

Inlet Temperature: 250°C

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL (split mode)

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Ion Source Temperature: 230°C

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on its parent compound, 2-pentenoic acid (also known as pentanoate in its anionic form), provides valuable insights. It is plausible that this compound may act as a pro-drug, being hydrolyzed in vivo by esterases to release 2-pentenoic acid.

Recent studies have highlighted the immunomodulatory effects of pentanoate, demonstrating its potential to suppress autoimmunity.[4] This is achieved through the modulation of metabolic and epigenetic pathways in lymphocytes.[4]

Key findings indicate that pentanoate can:

-

Induce Interleukin-10 (IL-10) Production: Pentanoate treatment has been shown to increase the production of the anti-inflammatory cytokine IL-10 in T helper 17 (Th17) cells and regulatory B cells (Bregs).[4] This effect is linked to a reprogramming of cellular metabolism, specifically an increase in glycolysis.[4]

-

Suppress Interleukin-17A (IL-17A) Production: In CD4+ T cells, pentanoate exhibits histone deacetylase (HDAC) inhibitory activity, which leads to a reduction in the expression of the pro-inflammatory cytokine IL-17A.[4]

These dual actions of enhancing anti-inflammatory responses while suppressing pro-inflammatory ones suggest that pentanoate, and by extension potentially this compound, could be a therapeutic candidate for inflammatory and autoimmune diseases.[4]

Conclusion

This compound is a well-characterized molecule with established physicochemical properties. The provided experimental protocols for its synthesis and analysis offer a robust framework for researchers. The emerging biological activities of its parent carboxylic acid, particularly in the realm of immunomodulation, open up new avenues for research into the therapeutic potential of this compound. Further investigation is warranted to elucidate the specific mechanisms of action of this compound and its efficacy in preclinical models of inflammatory and autoimmune diseases.

References

- 1. trans-2-Pentenoic acid ((E)-Pent-2-enoic acid) | Biochemical Assay Reagents | 13991-37-2 | Invivochem [invivochem.com]

- 2. trans-2-pentenoic acid | CAS#:13991-37-2 | Chemsrc [chemsrc.com]

- 3. trans-2-Pentenoic acid | C5H8O2 | CID 638122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Methyl 2-Pentenoate: A Technical Guide

Introduction

Methyl 2-pentenoate is an unsaturated methyl ester that contributes to the characteristic fruity and aromatic profiles of various natural sources. While its corresponding carboxylic acid, 2-methyl-2-pentenoic acid, is more frequently cited in literature for its presence in fruits like blueberries and its "strawberry-like" aroma, the ester form is a key component of the overall volatile bouquet. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development and flavor chemistry.

Natural Occurrence

| Compound | Natural Source | Family | Reported Presence | Quantitative Data | Reference |

| 2-Methyl-2-pentenoic acid | Blueberry (Vaccinium spp.) | Ericaceae | Yes | Not Reported | [1] |

| 2-Methyl-2-pentenoic acid | Wild Strawberry (Fragaria spp.) | Rosaceae | Yes | Not Reported | [2] |

| 2-Methyl-2-pentenoic acid | Snake Fruit (Salacca zalacca) | Arecaceae | Yes | Not Reported | [2] |

| Methyl 2-methylbutanoate | Lowbush Blueberry (Vaccinium angustifolium) | Ericaceae | Yes | Not Reported (High aroma activity) | [4] |

| Ethyl 2-methylbutanoate | Lowbush Blueberry (Vaccinium angustifolium) | Ericaceae | Yes | Not Reported (High aroma activity) | [4] |

Biosynthesis of this compound

The biosynthesis of this compound in plants is not fully elucidated but can be inferred from the known pathways of branched-chain and unsaturated fatty acid synthesis. The process likely involves two main stages: the formation of the precursor acid, 2-methyl-2-pentenoic acid, followed by its esterification.

1. Putative Biosynthesis of 2-Methyl-2-pentenoic Acid:

The formation of a C6 branched-chain unsaturated fatty acid like 2-methyl-2-pentenoic acid likely originates from the fatty acid synthesis (FAS) pathway, with modifications. The biosynthesis of branched-chain fatty acids often utilizes alternative starter units derived from branched-chain amino acid catabolism[5]. In this proposed pathway, a precursor such as 2-methylbutyryl-CoA, derived from isoleucine, could serve as a starter unit for the FAS complex. Subsequent elongation and desaturation steps would lead to the final acid.

Caption: Putative biosynthetic pathway for 2-methyl-2-pentenoic acid in plants.

2. Esterification to this compound:

The final step in the formation of this compound is the esterification of 2-methyl-2-pentenoic acid with methanol. This reaction is typically catalyzed by an alcohol acyltransferase (AAT), an enzyme family responsible for the synthesis of a wide variety of volatile esters in fruits.

Caption: Enzymatic formation of this compound.

Experimental Protocols

The analysis of this compound from natural sources typically involves headspace extraction followed by gas chromatography-mass spectrometry (GC-MS). The following is a representative protocol adapted from methodologies used for the analysis of volatile compounds in berries.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

-

Sample Preparation:

-

Homogenize a known weight of fresh or frozen fruit sample (e.g., 5 g of blueberries) in a blender or with a mortar and pestle under cryogenic conditions.

-

Transfer the homogenized sample to a 20 mL headspace vial.

-

Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatile compounds by increasing the ionic strength of the matrix.

-

Add a known concentration of an internal standard (e.g., 2-octanol (B43104) or a stable isotope-labeled analog of the analyte for quantitative analysis) to the vial for quantification purposes.

-

Immediately seal the vial with a PTFE/silicone septum.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the sample vial at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15 minutes) with agitation to promote the release of volatiles into the headspace.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250°C) for a specific time (e.g., 5 minutes) to thermally desorb the trapped volatile compounds onto the GC column.

-

Separation: Use a polar capillary column (e.g., DB-WAX or HP-INNOWAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 240°C at a rate of 10°C/minute.

-

Hold at 240°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Identification and Quantification:

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and by using a calibration curve generated with standard solutions of this compound.

-

Caption: Workflow for the analysis of this compound from fruit samples.

Role in Signaling Pathways

Volatile organic compounds, including esters like this compound, play a role in plant communication and defense signaling. While specific signaling pathways initiated by this compound have not been characterized, it is known that herbivore-induced plant volatiles can act as airborne signals to prime the defenses of neighboring plants. These signals can be perceived by other plants, leading to the activation of defense-related genes and the production of defensive compounds. The general mechanism involves the release of volatiles upon stress (e.g., herbivory), their transport through the air, perception by neighboring plants, and the subsequent activation of intracellular signaling cascades, often involving mitogen-activated protein kinases (MAPKs) and transcription factors.

References

- 1. 2-Methyl-2-pentenoic acid | The Fragrance Conservatory [fragranceconservatory.com]

- 2. 2-methyl-2-pentenoic acid [flavscents.com]

- 3. Profiling of Flavor Volatiles by SPME-GC-MS in Strawberry Cultivars during Fruit Development and Ripening [hst-j.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Biosynthesis Pathway of Methyl 2-Pentenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-pentenoate is a volatile ester that contributes to the characteristic aroma of various fruits, most notably strawberries. While its presence and sensory significance are well-established, the complete biosynthetic pathway has not been fully elucidated in scientific literature. This technical guide presents a putative biosynthesis pathway for this compound, constructed from established principles of branched-chain amino acid catabolism and fatty acid metabolism in plants. This document provides a comprehensive overview of the proposed enzymatic steps, relevant quantitative data from analogous reactions, detailed experimental protocols for pathway investigation, and visual diagrams to facilitate understanding. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, biotechnology, and drug development who are interested in the biosynthesis and potential applications of this and related compounds.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the catabolism of the branched-chain amino acid L-isoleucine. The proposed pathway involves a series of enzymatic reactions, including transamination, oxidative decarboxylation, chain elongation, desaturation, and final esterification.

The key stages of the proposed pathway are:

-

Initiation from L-Isoleucine: The pathway begins with the catabolism of L-isoleucine, a common precursor for branched-chain volatile compounds in plants[1][2][3].

-

Formation of 2-Methylbutanoyl-CoA: Through a series of enzymatic steps analogous to branched-chain amino acid degradation, L-isoleucine is converted to its corresponding α-keto acid and subsequently to 2-methylbutanoyl-CoA[1].

-

Chain Elongation: It is proposed that 2-methylbutanoyl-CoA undergoes a single round of fatty acid chain elongation to yield 2-methylpentanoyl-CoA.

-

Desaturation: A key step is the introduction of a double bond at the C2 position of the acyl-CoA thioester. This is likely catalyzed by an acyl-CoA oxidase or a similar desaturase enzyme, resulting in the formation of 2-methyl-2-pentenoyl-CoA[4][5][6][7][8][9][10].

-

Esterification: The final step is the esterification of 2-methyl-2-pentenoyl-CoA with methanol, catalyzed by an alcohol acyltransferase (AAT), to produce this compound[11][12][13][14][15].

The following diagram illustrates the proposed biosynthetic pathway:

Quantitative Data

Direct kinetic data for the enzymes in the proposed this compound biosynthesis pathway are not currently available. However, studies on analogous enzymes, particularly alcohol acyltransferases (AATs) from strawberries (Fragaria x ananassa), provide valuable insights into substrate specificities and reaction rates. The following tables summarize kinetic parameters for strawberry AAT with various alcohol and acyl-CoA substrates. This data can serve as a proxy for estimating the potential efficiency of the final esterification step in this compound synthesis.

Table 1: Kinetic Parameters of Strawberry AAT with Various Alcohol Substrates (using Acetyl-CoA as the Acyl Donor)[11][12][13]

| Alcohol Substrate | Km (mM) | Vmax (pmol/mg protein/h) |

| Propanol | 57.02 | 12.5 |

| Butanol | 2.86 | 28.5 |

| Pentanol | 1.85 | 35.7 |

| Hexanol | 1.25 | 45.4 |

| Heptanol | 0.73 | 52.6 |

| Octanol | 0.88 | 50.0 |

Table 2: Kinetic Parameters of Strawberry AAT with Various Acyl-CoA Substrates (using Hexanol as the Alcohol Substrate)[11][12][13]

| Acyl-CoA Substrate | Km (mM) | Vmax (pmol/mg protein/h) |

| Acetyl-CoA | 2.60 | 45.4 |

| Propanoyl-CoA | 1.25 | 62.5 |

| Butanoyl-CoA | 0.83 | 76.9 |

| Pentanoyl-CoA | 0.67 | 83.3 |

| Hexanoyl-CoA | 0.41 | 100.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments that would be necessary to validate the proposed biosynthetic pathway and characterize the involved enzymes.

Enzyme Extraction from Strawberry Fruit

This protocol is adapted from methods used for the isolation of various enzymes from strawberry fruit[16][17][18][19].

Materials:

-

Ripe strawberry fruit

-

Liquid nitrogen

-

Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 10 mM DTT, 5 mM ascorbic acid, 1 mM EDTA, 10% (v/v) glycerol, 2% (w/v) polyvinylpyrrolidone (B124986) (PVP)

-

Mortar and pestle

-

Cheesecloth

-

Centrifuge

Procedure:

-

Flash-freeze 100 g of ripe strawberry fruit in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add 200 mL of ice-cold extraction buffer to the powder and continue grinding until a homogenous slurry is formed.

-

Filter the homogenate through four layers of cheesecloth.

-

Centrifuge the filtrate at 15,000 x g for 30 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract.

-

Proceed with further purification steps such as ammonium (B1175870) sulfate (B86663) precipitation and column chromatography as needed.

Alcohol Acyltransferase (AAT) Assay

This protocol is based on established assays for AAT activity[20][21][22][23].

Materials:

-

Enzyme extract

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0)

-

2-methyl-2-pentenoyl-CoA (substrate)

-

Methanol (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 50 µL of enzyme extract, 100 µL of assay buffer, 20 µL of 10 mM 2-methyl-2-pentenoyl-CoA, and 20 µL of 1 M methanol.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 10% (v/v) trichloroacetic acid.

-

To quantify the released Coenzyme A, add 100 µL of 10 mM DTNB solution.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

Calculate AAT activity based on a standard curve of Coenzyme A.

Acyl-CoA Oxidase/Desaturase Assay

This protocol is a conceptual adaptation for the proposed desaturation step.

Materials:

-

Enzyme extract

-

Assay Buffer: 50 mM potassium phosphate (B84403) (pH 7.0)

-

2-methylpentanoyl-CoA (substrate)

-

FAD (cofactor)

-

Horseradish peroxidase

-

Amplex Red reagent

-

Spectrofluorometer

Procedure:

-

Prepare a reaction mixture containing 50 µL of enzyme extract, 100 µL of assay buffer, 20 µL of 10 mM 2-methylpentanoyl-CoA, and 10 µL of 1 mM FAD.

-

Incubate at 30°C for 30 minutes.

-

The production of hydrogen peroxide, a byproduct of the acyl-CoA oxidase reaction, is measured using the Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit according to the manufacturer's instructions.

-

Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

-

Quantify the enzyme activity based on a hydrogen peroxide standard curve.

GC-MS Analysis of Volatile Esters

This protocol provides a general method for the analysis of volatile compounds from strawberries[24][25][26][27][28].

Materials:

-

Strawberry fruit homogenate

-

Saturated NaCl solution

-

Solid-phase microextraction (SPME) fiber (e.g., PDMS/DVB)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Place 5 g of strawberry homogenate into a 20 mL headspace vial.

-

Add 1 g of NaCl to saturate the solution and enhance the release of volatiles.

-

Seal the vial and equilibrate at 40°C for 15 minutes.

-

Expose the SPME fiber to the headspace for 30 minutes at 40°C.

-

Inject the adsorbed volatiles into the GC-MS for analysis.

-

Use a suitable GC column (e.g., DB-5ms) and a temperature program to separate the compounds.

-

Identify this compound and other volatiles based on their mass spectra and retention times compared to authentic standards.

Mandatory Visualizations

Logical Relationship of the Proposed Biosynthetic Pathway

Experimental Workflow for Pathway Elucidation

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. researchgate.net [researchgate.net]

- 3. Partial deficiency of isoleucine impairs root development and alters transcript levels of the genes involved in branched-chain amino acid and glucosinolate metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Acyl-CoA oxidase - Wikipedia [en.wikipedia.org]

- 6. Structure and function of plant acyl-CoA oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. mls.ls.tum.de [mls.ls.tum.de]

- 20. biorxiv.org [biorxiv.org]

- 21. Alcohol Acyltransferase (AAT) assay Kit | Biochemical Assays from Krishgen [krishgen.com]

- 22. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. hst-j.org [hst-j.org]

- 25. Frontiers | Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. Monitoring of Volatile Organic Compounds in Strawberry Genotypes over the Harvest Period - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

In-Depth Technical Guide: Toxicological Profile of Methyl 2-Pentenoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes available toxicological data for methyl 2-pentenoate. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment.

Introduction

This compound (CAS No: 15790-88-2) is an unsaturated carboxylic acid ester. Its toxicological profile is of interest to researchers and professionals in drug development and chemical safety assessment. This guide provides a structured overview of its known toxicological data, relevant experimental protocols, and potential metabolic pathways.

Quantitative Toxicological Data

Quantitative toxicological data specifically for this compound is limited in publicly available literature. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides hazard statements indicating it causes skin and eye irritation and may cause respiratory irritation.[1] For a structurally related compound, 2-methyl-2-pentenoic acid, the following acute toxicity data has been reported:

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 5000 mg/kg | [2] |

| LD50 | Rabbit | Dermal | 5000 mg/kg | [2] |

It is important to note that this data is for a related chemical and should be used with caution for direct extrapolation to this compound.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of toxicological endpoints. The following are summaries of typical methodologies for key toxicity studies.

Acute Oral Toxicity (Following OECD Guideline 420)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, rats are used.

-

Procedure: A single dose of the test substance is administered by gavage to a group of fasted animals. A stepwise procedure is used where the results from a single animal determine the dose for the next. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The LD50 (median lethal dose) is estimated based on the observed mortality.

Skin Irritation/Corrosion (Following OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin on the back of the animal and covered with a gauze patch.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Endpoint: The severity of the skin reaction is scored, and the substance is classified based on the reversibility and severity of the observed lesions.

Eye Irritation/Corrosion (Following OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Endpoint: The severity of ocular lesions is scored, and the substance is classified based on the persistence and severity of the observed effects.

Skin Sensitization (Following OECD Guideline 442C - In Chemico Direct Peptide Reactivity Assay - DPRA)

-

Objective: To assess the skin sensitization potential of a substance by measuring its reactivity with synthetic peptides.

-

Principle: The molecular initiating event in skin sensitization is the covalent binding of a chemical to skin proteins. The DPRA mimics this by measuring the depletion of synthetic peptides containing cysteine and lysine (B10760008) following incubation with the test chemical.

-

Procedure: The test chemical is incubated with synthetic peptides containing either cysteine or lysine for a defined period. The concentration of the remaining peptide is then determined using high-performance liquid chromatography (HPLC) with UV detection.

-

Endpoint: The percentage of peptide depletion is calculated, and the chemical is categorized based on its reactivity.

Genotoxicity (Bacterial Reverse Mutation Test - Ames Test - Following OECD Guideline 471)

-

Objective: To detect gene mutations induced by the test substance.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid are used.

-

Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.

-

Endpoint: The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a concentration-related increase in the number of revertants.

Mandatory Visualizations

Potential Metabolic Pathway of α,β-Unsaturated Esters

Caption: Generalized metabolic pathway for this compound.

Experimental Workflow for In Vitro Skin Irritation Testing

The following diagram illustrates a typical workflow for an in vitro skin irritation test using a reconstructed human epidermis (RhE) model.

Caption: Workflow for in vitro skin irritation testing.

Logical Relationship for Skin Sensitization Induction

The induction of skin sensitization is a complex process involving a series of key events. This diagram illustrates the logical progression from chemical exposure to the development of sensitization.

Caption: Adverse Outcome Pathway for skin sensitization.

References

Methyl 2-Pentenoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 2-pentenoate is an unsaturated ester utilized in various chemical syntheses. Its volatility, reactivity, and potential physiological effects necessitate a thorough understanding of its safety profile and handling requirements. This guide provides an in-depth overview of the known safety data, handling protocols, and emergency procedures for this compound, tailored for a laboratory and research environment. All quantitative data has been summarized for clarity, and procedural workflows are visualized to ensure operational safety.

Chemical and Physical Properties

A comprehensive understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molar Mass | 114.14 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 81-82 °C (at 45 mmHg) | [2] |

| Density | ~0.9113 g/cm³ (estimate) | [2] |

| Refractive Index | 1.430 - 1.432 | [2] |

| Storage Temperature | Freezer (-20°C) | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

(Data sourced from ECHA C&L Inventory notifications)[3]

Signal Word: Warning[3]

Primary Hazards:

Toxicology and Exposure Limits

Detailed toxicological data for this compound is limited. Much of the available information is based on related compounds and read-across studies.

| Toxicity Endpoint | Data | Species | Reference |

| Acute Oral Toxicity | No data available | - | [4] |

| Acute Dermal Toxicity | No data available | - | [4] |

| Acute Inhalation Toxicity | No data available | - | [4] |

| Genotoxicity | Not expected to be genotoxic | In vitro (read-across) | [5] |

| Repeated Dose Toxicity | NOAEL = 333 mg/kg/day | Rat (read-across from ethyl 2-methylbutyrate) | [5] |

| Reproductive Toxicity | NOAEL = 1000 mg/kg/day | Rat (read-across from ethyl 2-methylbutyrate) | [5] |

Note: The No Observed Adverse Effect Levels (NOAELs) are derived from studies on a structurally related compound and should be considered indicative rather than definitive for this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Ensure that an eyewash station and safety shower are readily accessible.[7]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling this compound.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[4] | Protects against splashes and vapors, preventing serious eye irritation. |

| Skin Protection | Chemically resistant gloves (e.g., butyl-rubber or nitrile rubber). Lab coat or other protective clothing. | Prevents skin contact, which can cause irritation.[4] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | Protects the respiratory tract from irritation due to vapors.[7] |

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][8]

-

Store in a freezer at approximately -20°C for long-term stability.[1]

-

Incompatible materials to avoid are strong oxidizing agents, strong acids, and strong bases.[4]

Emergency and First-Aid Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs or persists.[6]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Ensure adequate ventilation. Remove all sources of ignition.[6]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[6]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel, acid binder). Collect and place in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.[6][7]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[4]

-

Conditions to Avoid: Heat, flames, and sparks.[8]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides (carbon monoxide, carbon dioxide) may form.[4]

Potential Signaling Pathway Interactions (Derivative Compound)

While information on the specific molecular mechanisms of this compound's irritant properties is not available, a derivative, Methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromide (IS-MF08) , has been studied for its anti-tumor properties. These studies provide insight into how a modified version of the molecule can interact with cellular pathways.

IS-MF08 has been shown to induce apoptosis in leukemia and melanoma cell lines.[9][10] The proposed mechanism involves the extrinsic cell death pathway, initiated through the Fas receptor.[10] This leads to a cascade of events including the activation of caspase-8 and caspase-3, a decrease in the anti-apoptotic protein Bcl-2, DNA damage, and mitotic arrest.[10] The compound also appears to increase intracellular reactive oxygen species (ROS) and induce endoplasmic reticulum (ER) stress.[10]

Disclaimer: The following diagram illustrates the proposed mechanism of a derivative compound and should not be interpreted as the mechanism of toxicity for this compound itself. It is provided for informational purposes for a scientific audience.

Disposal Considerations

Dispose of this compound and contaminated materials in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[7]

This guide is intended to provide comprehensive safety and handling information. It is not a substitute for a thorough risk assessment, which should be conducted prior to any new or modified procedure involving this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H10O2 | CID 5364718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aurochemicals.com [aurochemicals.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyl (Z)-2-(Isothioureidomethyl)-2-pentenoate Hydrobromide Induces Cell Cycle Arrest and Disrupts Mitosis in a Melanoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor activity of methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromide against leukemia cell lines via mitotic arrest and apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Methyl 2-Pentenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of methyl 2-pentenoate, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is critical for its application in reaction chemistry, purification processes, and formulation development. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that describes the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For a liquid solute like this compound, this is often expressed in terms of miscibility or as a quantitative value (e.g., g/100 mL, mol/L). The principle of "like dissolves like" is a useful qualitative predictor, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents. Esters such as this compound exhibit moderate polarity.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known solubility in water.

| Solvent | Temperature (°C) | Solubility (mg/L) | Molarity (mol/L) | Method |

| Water | 25 | 4259 | ~0.037 | Estimated |

Note: The water solubility is an estimated value and should be confirmed by experimental analysis for critical applications.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a liquid solute like this compound.

Method 1: Isothermal Shake-Flask Method (for Liquid-Liquid Systems)

This is a widely used and reliable method for determining the solubility of a substance in a liquid solvent.

1. Materials and Apparatus:

- This compound (high purity)

- Solvent of interest (high purity)

- Thermostatic shaker bath or incubator

- Calibrated analytical balance

- Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

- Calibrated pipettes and syringes

- Gas chromatograph (GC) or other suitable analytical instrument for quantification

2. Procedure:

- Prepare a series of vials containing a known volume or weight of the solvent.

- Add an excess amount of this compound to each vial. The presence of a distinct second phase (undissolved solute) is essential to ensure saturation.

- Securely seal the vials to prevent solvent evaporation.

- Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

- Agitate the vials for a sufficient period to allow the system to reach equilibrium. A common duration is 24 to 72 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.

- After the equilibration period, cease agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 12-24 hours) to allow for complete phase separation.

- Carefully extract an aliquot from the solvent phase, ensuring that no undissolved solute is transferred. This can be achieved by using a syringe with a filter.

- Accurately weigh or measure the volume of the withdrawn aliquot.

- Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical instrument.

- Analyze the concentration of this compound in the diluted aliquot using a pre-calibrated analytical method (e.g., GC).

- Calculate the original concentration of this compound in the saturated solvent phase, accounting for any dilutions.

Method 2: Gravimetric Method

This method is straightforward for determining the solubility of a relatively non-volatile solute in a volatile solvent.

1. Materials and Apparatus:

- This compound

- Volatile solvent of interest

- Thermostatic bath

- Sealed vials

- Analytical balance

- Drying oven or vacuum desiccator

2. Procedure:

- Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method (steps 1-6).

- Carefully withdraw a known volume or weight of the clear, saturated supernatant.

- Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., a watch glass or evaporating dish).

- Evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a drying oven at a temperature below the boiling point of this compound and well above that of the solvent).

- Once the solvent has completely evaporated, weigh the container with the remaining this compound residue.

- The mass of the dissolved this compound is the final weight minus the initial weight of the container.

- The solubility can then be expressed as the mass of solute per mass or volume of the solvent.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Generalized workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For any specific application, it is highly recommended to perform experimental verification of solubility in the solvent systems of interest.

References

Spectroscopic Profile of Methyl 2-Pentenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-pentenoate, an unsaturated ester of significant interest in chemical synthesis and fragrance applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols and visual representations of the analytical workflow and structure-spectrum correlations.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for methyl (E)-2-pentenoate, the more stable trans isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~6.95 | dt | ~15.6, 6.9 | 1H | H-3 |

| ~5.82 | dt | ~15.6, 1.6 | 1H | H-2 |

| ~3.72 | s | - | 3H | -OCH₃ |

| ~2.20 | qd | ~7.4, 1.6 | 2H | H-4 |

| ~1.05 | t | ~7.4 | 3H | H-5 |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~166.8 | C-1 (C=O) |

| ~148.9 | C-3 |

| ~121.2 | C-2 |

| ~51.5 | -OCH₃ |

| ~25.5 | C-4 |

| ~13.5 | C-5 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

| ~2965 | C-H (alkane) | Asymmetric stretch |

| ~1725 | C=O (ester) | Stretch |

| ~1655 | C=C (alkene) | Stretch |

| ~1440 | C-H (alkane) | Bend |

| ~1170 | C-O (ester) | Stretch |

| ~980 | =C-H (trans alkene) | Out-of-plane bend |

Mass Spectrometry (MS)

| m/z | Proposed Fragment Ion |

| 114 | [M]⁺ (Molecular Ion) |

| 83 | [M - OCH₃]⁺ |

| 55 | [C₄H₇]⁺ or [CH₂=CH-C=O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small amount of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[1] The solution is then transferred to a 5 mm NMR tube.[1]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

-

Data Acquisition :

-

Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through a process called shimming to ensure high resolution.[1]

-

¹H NMR : A standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-5 seconds.

-

¹³C NMR : A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time or a higher number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) : As this compound is a liquid at room temperature, the spectrum can be obtained directly from a neat sample.[2] A single drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][3]

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition :

-

Background Spectrum : A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum : The salt plates with the sample film are placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method.[4] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column.[4]

-

Ionization : As the separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) is a standard ionization technique where high-energy electrons bombard the molecules, leading to the formation of a molecular ion and characteristic fragment ions.[5]

-

Mass Analysis and Detection : The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion, generating a mass spectrum.[5]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Structure-Spectrum Correlation for this compound

This diagram illustrates how each spectroscopic technique provides specific information to elucidate the structure of this compound.

Caption: Structure-spectrum correlation.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

The Discovery and History of Methyl 2-Pentenoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-pentenoate (C₆H₁₀O₂) is an α,β-unsaturated ester recognized for its characteristic fruity aroma. While it may not be a household name, this molecule holds a place in the broader history of organic synthesis and the development of flavor and fragrance chemistry. This technical guide delves into the discovery and history of this compound, not as a singular event, but as a product of the evolution of synthetic organic chemistry. We will explore the plausible historical methods for its synthesis, the evolution of its analytical characterization, and its applications.

The Historical Context of Discovery: A Synthesis Perspective

The specific first synthesis of this compound is not prominently documented in historical chemical literature. Its discovery is likely intertwined with the broader exploration of condensation reactions for forming carbon-carbon bonds in the late 19th and early 20th centuries. Several key named reactions from this era provide plausible routes through which this compound would have been first synthesized, likely as an example or byproduct of these novel methods.

Plausible Early Synthetic Routes

Three key reactions, the Reformatsky, Knoevenagel, and Perkin reactions, were foundational in the synthesis of α,β-unsaturated carbonyl compounds and their derivatives.

1. The Reformatsky Reaction (1887)

Discovered by Sergey Reformatsky, this reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester, which can then be dehydrated to the α,β-unsaturated ester.[1] The reaction of propanal with methyl bromoacetate (B1195939) would have been a direct route to the precursor of this compound.

Experimental Protocol: Hypothetical Early 20th Century Synthesis of this compound via the Reformatsky Reaction

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a dropping funnel. A water bath for heating.

-

Reagents:

-

Zinc dust (activated with a small amount of iodine)

-

Propanal

-

Methyl bromoacetate

-

Anhydrous ether or benzene (B151609) (as solvent)

-

Dilute sulfuric acid (for workup)

-

-

Procedure:

-

To the round-bottom flask containing activated zinc dust suspended in anhydrous ether, a mixture of propanal and methyl bromoacetate is added dropwise from the dropping funnel.

-

The reaction mixture is gently warmed on a water bath to initiate the reaction, which is typically evidenced by the disappearance of the zinc and a change in the solution's appearance.

-

After the addition is complete, the mixture is refluxed for a period of 30 minutes to an hour to ensure complete reaction.

-

The reaction mixture is then cooled, and dilute sulfuric acid is added cautiously to hydrolyze the organozinc intermediate and dissolve any unreacted zinc.

-

The ether layer is separated, washed with water, a solution of sodium bicarbonate, and again with water, and then dried over anhydrous calcium chloride.

-

The ether is removed by distillation, and the resulting crude β-hydroxy ester is distilled, often under reduced pressure, with a trace of iodine or a strong acid to effect dehydration to yield this compound.

-

The final product is purified by fractional distillation.

-

2. The Knoevenagel Condensation (1894)

Emil Knoevenagel's condensation reaction provides another viable route. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.[2][3] The reaction of propanal with methyl acetoacetate, followed by hydrolysis and decarboxylation, or directly with a malonic ester derivative could yield the target unsaturated ester.

Experimental Protocol: Hypothetical Early 20th Century Synthesis of this compound via the Knoevenagel Condensation

-

Apparatus: A round-bottom flask with a reflux condenser.

-

Reagents:

-

Propanal

-

Methyl acetoacetate

-

Piperidine (B6355638) or a similar amine (as catalyst)

-

Ethanol (B145695) or benzene (as solvent)

-

Dilute hydrochloric acid (for neutralization)

-

-

Procedure:

-

A mixture of propanal, methyl acetoacetate, and a catalytic amount of piperidine in ethanol is refluxed for several hours.

-

The progress of the reaction would have been monitored by changes in physical properties such as refractive index or by the isolation of a small sample.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed by distillation.

-

The residue is then taken up in ether, washed with dilute hydrochloric acid to remove the catalyst, and then with water.

-

The ethereal solution is dried over anhydrous sodium sulfate.

-

After removal of the ether, the crude product is purified by fractional distillation under reduced pressure.

-

3. The Perkin Reaction (1868)

Developed by William Henry Perkin, this reaction is primarily used for the synthesis of α,β-unsaturated aromatic acids.[4][5] While typically applied to aromatic aldehydes, its principles of condensing an aldehyde with an acid anhydride (B1165640) in the presence of the sodium salt of the corresponding acid could be conceptually adapted for aliphatic aldehydes, although less efficiently. A subsequent esterification would be required to obtain the methyl ester.

Experimental Protocol: Hypothetical Early 20th Century Synthesis of 2-Pentenoic Acid via a Modified Perkin Reaction

-

Apparatus: A round-bottom flask fitted with a reflux condenser.

-

Reagents:

-

Propanal

-

Propanoic anhydride

-

Sodium propanoate

-

-

Procedure:

-

A mixture of propanal, propanoic anhydride, and anhydrous sodium propanoate is heated at a high temperature (e.g., 150-180 °C) for several hours.

-

After cooling, the reaction mixture is treated with water and steam distilled to remove unreacted propanal.

-

The aqueous solution is then acidified with hydrochloric acid to precipitate the crude 2-pentenoic acid.

-

The acid is collected by filtration, washed with cold water, and purified by recrystallization.

-

The purified 2-pentenoic acid would then be esterified, for example, by refluxing with methanol (B129727) and a catalytic amount of sulfuric acid (Fischer-Speier esterification), followed by purification of the resulting this compound by distillation.

-

Visualizing the Historical Synthetic Pathways

The following diagrams, rendered in DOT language, illustrate the logical flow of these plausible historical syntheses.

Caption: Plausible synthesis of this compound via the Reformatsky reaction.

Caption: Plausible synthesis of this compound via the Knoevenagel condensation.

Caption: Plausible two-step synthesis of this compound via the Perkin reaction and subsequent esterification.

Quantitative Data

The physical and spectroscopic properties of this compound are crucial for its identification and characterization.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |